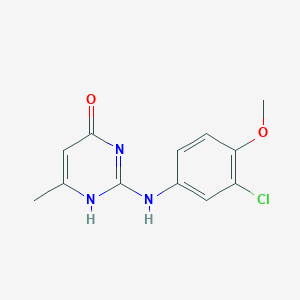
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is widely used in scientific research for its various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells. It has been shown to have anti-convulsant effects by inhibiting the activity of certain ion channels.
実験室実験の利点と制限
The advantages of using 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one in lab experiments are its wide range of applications, its availability, and its relatively low cost. The limitations of using this compound in lab experiments are its potential toxicity and its limited solubility in certain solvents.
将来の方向性
There are many future directions for the study of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one. One future direction is the development of new analogs of this compound with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, this compound could be studied in animal models of various diseases to determine its efficacy in vivo.
合成法
The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with acetic anhydride to form 3-chloro-4-methoxyacetanilide. The second step involves the reaction of 3-chloro-4-methoxyacetanilide with ethyl cyanoacetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile. The final step involves the reaction of 2-(3-chloro-4-methoxyanilino)-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile with ammonium acetate to form 2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one.
科学的研究の応用
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one has various applications in scientific research. It is used as a pharmacological tool in the study of various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant activities. It is also used as a reference compound in drug discovery research.
特性
製品名 |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C12H12ClN3O2 |
分子量 |
265.69 g/mol |
IUPAC名 |
2-(3-chloro-4-methoxyanilino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17) |
InChIキー |
SZYBIOLOMUHTKE-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
正規SMILES |
CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)



![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)